

An In-depth Technical Guide to 1-Ethoxycyclopropanol: Chemical Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: 1-Ethoxycyclopropanol

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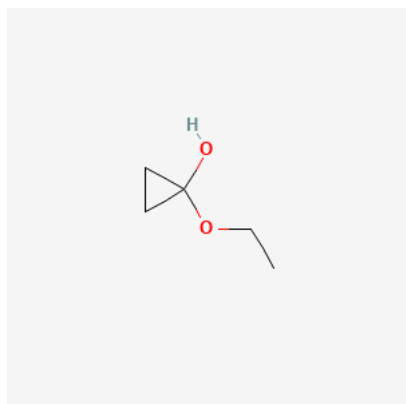
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-ethoxycyclopropanol**, also known as cyclopropanone ethyl hemiacetal. It details its chemical structure, physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. This document is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-ethoxycyclopropan-1-ol^[1]. Its chemical structure consists of a three-membered cyclopropane ring substituted with both an ethoxy group (-OCH₂CH₃) and a hydroxyl group (-OH) on the same carbon atom.

Chemical Structure:



Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and predicted spectroscopic properties of **1-ethoxycyclopropanol**.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
IUPAC Name	1-ethoxycyclopropan-1-ol	[1]
Synonyms	Cyclopropanone ethyl hemiacetal, 1-ethoxycyclopropanol	[1][2]
CAS Number	13837-45-1	[1]
Molecular Formula	C ₅ H ₁₀ O ₂	[1]
Molecular Weight	102.13 g/mol	[1][3]
Appearance	Clear liquid	[3]
Boiling Point	51°C (12 mmHg), 64°C (25 mmHg), 75°C (46 mmHg)	[2]
Solubility	Soluble in common organic solvents (ether, THF, CH ₂ Cl ₂)	[4]
Stability	Can be stored for several months at 0°C. Undergoes ring-opening to ethyl propionate upon heating to 100°C or in the presence of acidic solvents.	[4]

Table 2: Predicted Spectroscopic Data

Note: Experimental spectra for **1-ethoxycyclopropanol** are not widely available. The following data are predicted based on the known spectra of similar compounds, such as 1-methoxycyclopropanol, and general principles of spectroscopy.

Spectrum	Predicted Chemical Shift / Absorption Range	Predicted Multiplicity / Appearance	Assignment
^1H NMR	~ 0.8 ppm	Singlet or narrow multiplet	4H, cyclopropyl protons (CH_2)
~ 1.2 ppm	Triplet	3H, methyl protons of ethoxy group ($-\text{OCH}_2\text{CH}_3$)	
~ 3.5 ppm	Quartet	2H, methylene protons of ethoxy group ($-\text{OCH}_2\text{CH}_3$)	
Variable	Broad singlet	1H, hydroxyl proton ($-\text{OH}$)	
^{13}C NMR	~ 15 ppm	CH_2	Cyclopropyl carbons
~ 15 ppm	CH_3	Methyl carbon of ethoxy group	
~ 60 ppm	CH_2	Methylene carbon of ethoxy group	
~ 80 ppm	C	Quaternary carbon of cyclopropane ring	
IR (Infrared)	$3600 - 3200\text{ cm}^{-1}$	Broad	O-H stretch (hydroxyl group)
$3100 - 3000\text{ cm}^{-1}$	Medium	C-H stretch (cyclopropyl)	
$2980 - 2850\text{ cm}^{-1}$	Strong	C-H stretch (aliphatic)	
$\sim 1050\text{ cm}^{-1}$	Strong	C-O stretch (ether and alcohol)	
Mass Spec.	$m/z = 102$	M^+	Molecular ion

m/z = 87	$M^+ - CH_3$	Loss of a methyl radical
m/z = 73	$M^+ - C_2H_5$	Loss of an ethyl radical
m/z = 57	$[C_3H_5O]^+$	

The spectral properties of the closely related 1-methoxycyclopropanol are reported as: IR (CCl₄): 3600 and 3400 cm⁻¹ (hydroxyl), 3010 and 3090 cm⁻¹ (cyclopropyl); ¹H NMR (CCl₄) δ: 0.85 (s, 4 H) and 3.40 (s, 3 H)[2].

Experimental Protocols: Synthesis of 1-Ethoxycyclopropanol

The synthesis of **1-ethoxycyclopropanol** is typically achieved in a two-step process, starting from ethyl 3-chloropropanoate. The first step involves the formation of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, which is then converted to the final product.

Step A: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

This procedure is an adaptation of a previously described method[2].

Materials:

- Sodium metal
- Toluene, anhydrous
- Diethyl ether, anhydrous
- Chlorotrimethylsilane
- Ethyl 3-chloropropanoate

Procedure:

- In a reaction flask, add finely divided sodium metal to anhydrous toluene.
- Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.
- Cool the mixture to room temperature and replace the toluene with anhydrous diethyl ether.
- Add chlorotrimethylsilane to the sodium dispersion.
- Add ethyl 3-chloropropanoate dropwise to the stirred mixture at a rate that maintains a gentle reflux.
- After the addition is complete, continue stirring until the reaction is complete (monitored by GC or TLC).
- Filter the reaction mixture to remove sodium chloride.
- Distill the filtrate under reduced pressure to obtain 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid. A boiling point of 43–45°C at 12 mmHg has been reported[2].

Step B: Synthesis of 1-Ethoxycyclopropanol (Cyclopropanone Ethyl Hemiacetal)

Materials:

- 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
- Methanol, reagent-grade
- Pyridinium p-toluenesulfonate (catalyst, if needed)
- Diethyl ether
- Saturated sodium chloride solution

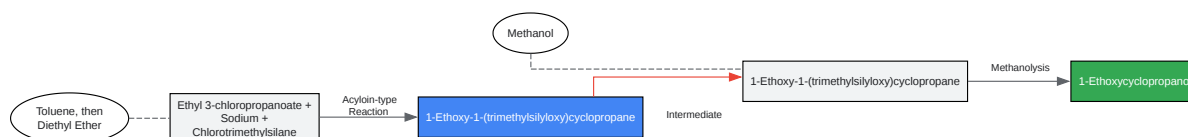
Procedure:

- In an Erlenmeyer flask, place reagent-grade methanol.

- Add 1-ethoxy-1-(trimethylsilyloxy)cyclopropane to the methanol and stir the solution at room temperature.
- Monitor the reaction by ^1H NMR for the disappearance of the trimethylsilyl singlet. If the reaction is slow, a catalytic amount of pyridinium p-toluenesulfonate can be added[2].
- Once the reaction is complete, remove the methanol by rotary evaporation.
- Dissolve the residue in diethyl ether and wash with a saturated sodium chloride solution until the aqueous layer is neutral.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **1-ethoxycyclopropanol**.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of **1-ethoxycyclopropanol**.



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Caption: Synthesis workflow for **1-Ethoxycyclopropanol**.

Applications in Organic Synthesis

1-Ethoxycyclopropanol is a valuable intermediate in organic synthesis. Its utility stems from the high ring strain of the cyclopropane ring, which facilitates a variety of ring-opening and ring-expansion reactions. It serves as a precursor for the formation of homoenolates and can be used in the synthesis of larger ring systems such as β -lactams, pyrrolines, cyclobutanones, and

cyclopentanones[4]. The reactivity of **1-ethoxycyclopropanol** makes it a versatile building block for the construction of complex molecular architectures, which is of significant interest in the field of drug discovery and development.

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